molecular formula C12H14BrNO2 B14766440 3-Bromo-5-(piperidin-1-yl)benzoic acid

3-Bromo-5-(piperidin-1-yl)benzoic acid

Cat. No.: B14766440
M. Wt: 284.15 g/mol
InChI Key: SXABQSXREODRNR-UHFFFAOYSA-N
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Description

3-Bromo-5-(piperidin-1-yl)benzoic acid is an organic compound that features a bromine atom, a piperidine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(piperidin-1-yl)benzoic acid typically involves the following steps:

    Piperidine Substitution: The piperidine ring can be introduced via nucleophilic substitution. This involves reacting the brominated benzoic acid with piperidine in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(piperidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylic acid derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: 5-(Piperidin-1-yl)benzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-(piperidin-1-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(piperidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, potentially modulating their activity. The bromine atom and benzoic acid moiety may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(piperidin-1-yl)benzoic acid
  • 3-Bromo-5-(morpholin-4-yl)benzoic acid
  • 3-Chloro-5-(piperidin-1-yl)benzoic acid

Comparison

3-Bromo-5-(piperidin-1-yl)benzoic acid is unique due to the specific positioning of the bromine atom and the piperidine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

3-bromo-5-piperidin-1-ylbenzoic acid

InChI

InChI=1S/C12H14BrNO2/c13-10-6-9(12(15)16)7-11(8-10)14-4-2-1-3-5-14/h6-8H,1-5H2,(H,15,16)

InChI Key

SXABQSXREODRNR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=CC(=C2)C(=O)O)Br

Origin of Product

United States

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